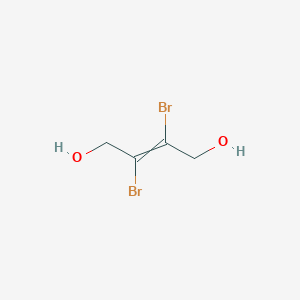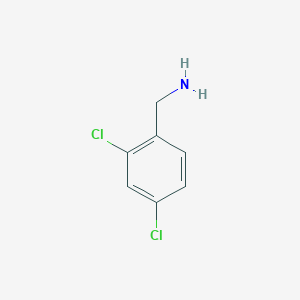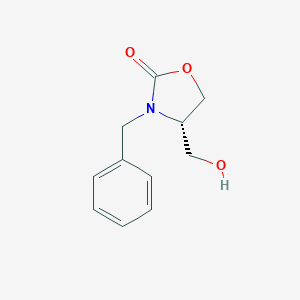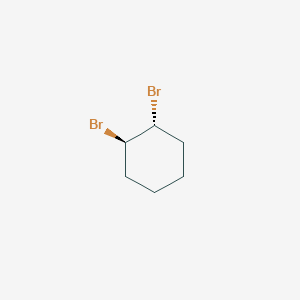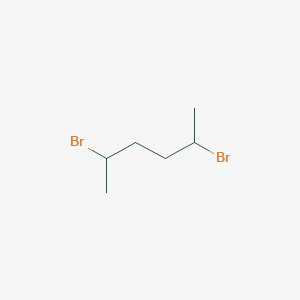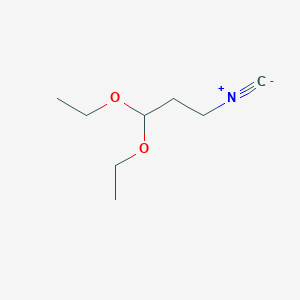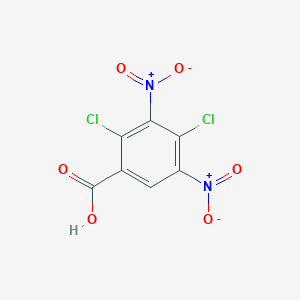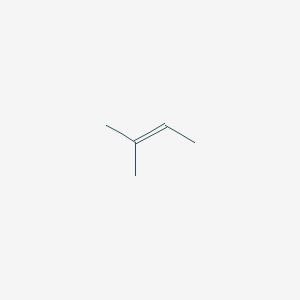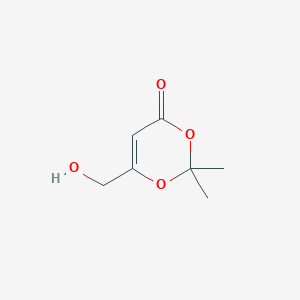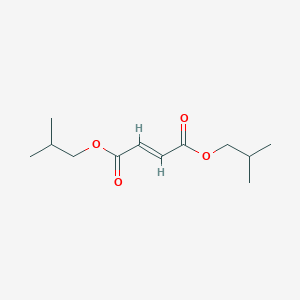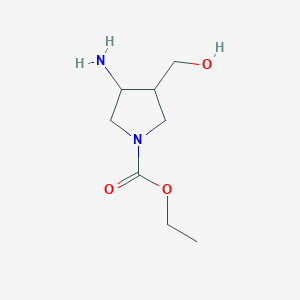
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as EAHPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This molecule is a derivative of pyrrolidine, which is a five-membered heterocyclic compound that contains a nitrogen atom, and is commonly found in a variety of natural products and pharmaceuticals.
科学研究应用
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. One of the most promising applications of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is as a building block for the synthesis of various bioactive compounds. For example, Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be used to synthesize pyrrolidine-based inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and cathepsin S, which are involved in the regulation of glucose metabolism and immune function, respectively. Additionally, Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be used to synthesize analogs of natural products such as azaspiracid-1, which is a potent marine toxin that has been linked to seafood poisoning.
作用机制
The mechanism of action of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is not well understood, but it is believed to involve the inhibition of enzymes or receptors that are involved in various biological processes. For example, pyrrolidine-based inhibitors of DPP-4 have been shown to increase insulin secretion and lower blood glucose levels in animal models of diabetes. Similarly, pyrrolidine-based inhibitors of cathepsin S have been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases.
生化和生理效应
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects, depending on the specific compound or system being studied. For example, pyrrolidine-based inhibitors of DPP-4 have been shown to increase insulin secretion and lower blood glucose levels in animal models of diabetes. Similarly, pyrrolidine-based inhibitors of cathepsin S have been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. Overall, the biochemical and physiological effects of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate are dependent on the specific compound or system being studied.
实验室实验的优点和局限性
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several advantages for use in lab experiments, including its high purity and stability, its ability to serve as a building block for the synthesis of various bioactive compounds, and its potential for use in the development of new drugs. However, there are also some limitations to the use of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate in lab experiments, including its relatively low yield and the need for specialized equipment and expertise to synthesize and purify the compound.
未来方向
There are several future directions for research on Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, including the development of new synthetic methods for the compound, the identification of new bioactive compounds that can be synthesized using Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate as a building block, and the exploration of the biochemical and physiological effects of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate and its analogs. Additionally, there is potential for the use of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate in the development of new drugs for a variety of diseases, including diabetes, cancer, and autoimmune diseases. Overall, the future of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate research is promising, and there is much to be learned about this fascinating compound and its potential applications in the field of medicinal chemistry.
合成方法
The synthesis of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves the reaction of ethyl 4-bromo-3-oxobutanoate with 1,3-diaminopropane in the presence of sodium hydride and acetic acid. This reaction results in the formation of ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, which can be purified by column chromatography. The overall yield of this reaction is around 50-60%, and the purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.
属性
CAS 编号 |
128740-40-9 |
|---|---|
产品名称 |
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
分子式 |
C8H16N2O3 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H16N2O3/c1-2-13-8(12)10-3-6(5-11)7(9)4-10/h6-7,11H,2-5,9H2,1H3 |
InChI 键 |
ZWKLUSFPRRYDGL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(C(C1)N)CO |
规范 SMILES |
CCOC(=O)N1CC(C(C1)N)CO |
同义词 |
1-Pyrrolidinecarboxylicacid,3-amino-4-(hydroxymethyl)-,ethylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



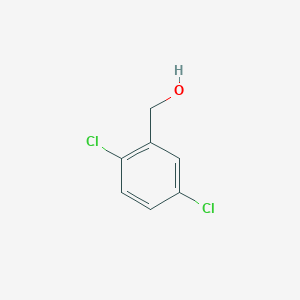
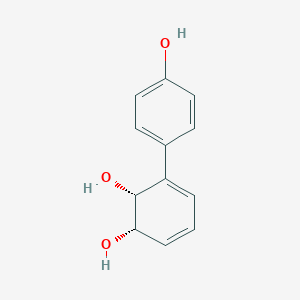
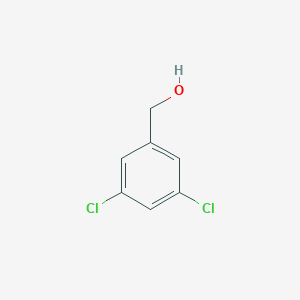
![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)
